DL-AP4

説明

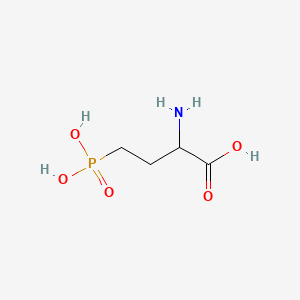

Structure

3D Structure

特性

IUPAC Name |

2-amino-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOQBQRIEWHWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017567 | |

| Record name | 2-Amino-4-phosphonobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6323-99-5, 20263-07-4 | |

| Record name | 2-Amino-4-phosphonobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6323-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-phosphonobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2 APB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC30079 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-phosphonobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-2-Amino-4-phosphonobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8B59H10OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DL-AP4

For Researchers, Scientists, and Drug Development Professionals

Core Summary

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a broad-spectrum glutamate (B1630785) receptor ligand. Its biological activity is primarily attributed to the L-isomer, L-2-Amino-4-phosphonobutyric acid (L-AP4), which functions as a selective and potent agonist for Group III metabotropic glutamate receptors (mGluRs). These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are G-protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. The activation of Group III mGluRs by L-AP4 predominantly leads to the inhibition of neurotransmitter release, a key mechanism in maintaining synaptic homeostasis. This guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with Group III mGluRs, the subsequent intracellular signaling cascades, and the experimental methodologies used to elucidate these processes.

Data Presentation: Quantitative Analysis of this compound and L-AP4 Interaction with Group III mGluRs

The following tables summarize the binding affinities and functional potencies of this compound and its active isomer, L-AP4, at the different subtypes of Group III mGluRs. These values have been compiled from various studies and highlight the differential affinity and efficacy of these ligands.

Table 1: Binding Affinity (Kd/Ki) of this compound and L-AP4 for Group III mGluRs

| Ligand | Receptor Subtype | Kd / Ki (μM) | Experimental System |

| This compound | Mixed | 2.5 | Rat hippocampal slice |

| This compound | Mixed | 66 | Competitive glutamate binding |

| L-AP4 | mGluR4a | 0.441 (Kd) | Membranes from transfected BHK cells |

Table 2: Functional Potency (EC50) of L-AP4 at Group III mGluR Subtypes

| Receptor Subtype | EC50 (μM) |

| mGluR4 | 0.1 - 0.13[1] |

| mGluR8 | 0.29[1] |

| mGluR6 | 1.0 - 2.4[1] |

| mGluR7 | 249 - 337[1] |

Signaling Pathways of L-AP4 at Group III mGluRs

Activation of Group III mGluRs by L-AP4 initiates a cascade of intracellular events mediated by the Gαi/o subunit of the coupled G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit can directly modulate the activity of ion channels, notably inhibiting high-threshold voltage-gated calcium channels (VGCCs). This reduction in calcium influx is a primary mechanism for the observed decrease in neurotransmitter release from presynaptic terminals.

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This technique is employed to measure the effect of L-AP4 on synaptic currents, providing direct evidence of its modulatory role in neurotransmission.

Objective: To record and analyze the effect of L-AP4 on excitatory postsynaptic currents (EPSCs).

Methodology:

-

Preparation of Slices or Cultures: Prepare acute brain slices (e.g., from the hippocampus or olfactory bulb) or primary neuronal cultures.

-

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal Pipette Solution: Containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.

-

-

Recording:

-

Establish a whole-cell patch-clamp recording from a target neuron.

-

Clamp the neuron at a holding potential of -70 mV to record EPSCs.

-

Stimulate afferent fibers to evoke synaptic currents and record a stable baseline for 5-10 minutes.

-

Bath-apply L-AP4 at the desired concentration (e.g., 10-100 μM).

-

Record the changes in EPSC amplitude for 10-15 minutes or until a steady-state effect is observed.

-

Wash out L-AP4 with aCSF to observe the reversibility of the effect.

-

-

Data Analysis: Measure the peak amplitude of the EPSCs before, during, and after L-AP4 application. Calculate the percentage of inhibition to quantify the effect of L-AP4.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of this compound or L-AP4 to Group III mGluRs.

Objective: To quantify the binding characteristics of [3H]-L-AP4 to cell membranes expressing Group III mGluRs.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the target mGluR subtype in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl2 (e.g., 5 mM).

-

Incubation:

-

In a 96-well plate, add the membrane preparation, [3H]-L-AP4 at various concentrations (for saturation binding) or a fixed concentration (for competition binding), and the competing unlabeled ligand (e.g., unlabeled L-AP4 or glutamate for non-specific binding determination, or test compounds for Ki determination).

-

Incubate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Saturation Binding: Plot the specific binding (total binding - non-specific binding) against the concentration of [3H]-L-AP4. Use non-linear regression to fit the data to a one-site binding model to determine the Kd and Bmax.

-

Competition Binding: Plot the percentage of specific binding against the concentration of the competing ligand. Use non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Forskolin-Stimulated cAMP Accumulation Assay

This biochemical assay measures the functional consequence of Group III mGluR activation by L-AP4, which is the inhibition of adenylyl cyclase activity.

Objective: To determine the potency (EC50) of L-AP4 in inhibiting forskolin-stimulated cAMP production.

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the Group III mGluR subtype of interest.

-

Assay Medium: A serum-free medium or a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Assay Procedure:

-

Plate the cells in a multi-well plate and grow to confluency.

-

Pre-incubate the cells with varying concentrations of L-AP4 for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator, typically 1-10 μM) in the continued presence of L-AP4.

-

Incubate for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

Lyse the cells to release the intracellular cAMP.

-

-

cAMP Quantification: Measure the cAMP levels in the cell lysates using a suitable detection method, such as a competitive immunoassay (e.g., ELISA, HTRF, or AlphaScreen).

-

Data Analysis: Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the concentration of L-AP4. Fit the data to a sigmoidal dose-response curve to determine the EC50 value of L-AP4.

Conclusion

This compound, through its active L-isomer, serves as a valuable pharmacological tool for the investigation of Group III metabotropic glutamate receptors. Its mechanism of action, centered on the Gαi/o-mediated inhibition of adenylyl cyclase and modulation of ion channels, results in a potent suppression of synaptic transmission. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers in neuroscience and drug development, facilitating further exploration of the therapeutic potential of targeting Group III mGluRs in various neurological and psychiatric disorders.

References

The Dichotomous Nature of DL-AP4: A Technical Guide to its Interaction with Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-4-phosphonobutanoic acid (DL-AP4) has been historically described as a broad-spectrum glutamate (B1630785) antagonist. However, a closer examination of its pharmacology reveals a more complex and nuanced profile, largely attributable to the distinct actions of its stereoisomers, D-AP4 and L-AP4. This technical guide provides an in-depth analysis of the interaction of this compound and its constituent isomers with the major classes of glutamate receptors. We present a comprehensive summary of quantitative pharmacological data, detailed experimental protocols for the characterization of such compounds, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's multifaceted nature.

Introduction: Deconstructing the "Broad-Spectrum Antagonist" Label

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are broadly classified into two main categories: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). The iGluRs are ligand-gated ion channels and include N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. The mGluRs are G-protein coupled receptors and are further subdivided into three groups (I, II, and III).

This compound is a racemic mixture of D-2-amino-4-phosphonobutanoic acid (D-AP4) and L-2-amino-4-phosphonobutanoic acid (L-AP4). While commercially available sources may label this compound as a "broad-spectrum glutamate antagonist"[1][2], this is a simplification. The scientific literature clearly demonstrates that the two isomers have distinct and often opposing effects on glutamate receptors. L-AP4 is a potent and selective agonist for group III mGluRs[3][4][5], whereas D-AP4 exhibits antagonist activity, primarily at NMDA receptors[6]. Therefore, the overall effect of the racemic mixture, this compound, is a composite of these disparate actions.

Quantitative Pharmacology of this compound and its Isomers

The following tables summarize the known quantitative data for this compound, L-AP4, and D-AP4 at various glutamate receptor subtypes. This data is crucial for designing experiments and interpreting results in the context of glutamatergic neurotransmission.

Table 1: Agonist Activity of L-AP4 at Group III Metabotropic Glutamate Receptors

| Receptor Subtype | EC50 (μM) | Reference(s) |

| mGluR4 | 0.1 - 0.9 | [3][4][7] |

| mGluR6 | 1.0 - 2.4 | [3][7] |

| mGluR7 | 249 - 337 | [3][7] |

| mGluR8 | 0.06 - 0.6 | [3][4] |

EC50 values represent the concentration of the agonist that produces 50% of the maximal response.

Table 2: Antagonist and Other Activities of this compound and its Isomers

| Compound | Receptor Target | Activity | Quantitative Data | Reference(s) |

| This compound | General Glutamate Binding | Competitive Antagonist | Apparent Kd = 66 μM | [1] |

| This compound | NMDA Receptor | Partial Co-agonist | EC50 = 25 μM (with 50 µM NMDA) | [8] |

| D-AP4 | NMDA Receptor | Broad-spectrum Antagonist | - | [6] |

| D-AP4 | AMPA Receptor | Inhibitor | IC50 ≥ 100 μM (Co2+ influx) | [6] |

| L-AP4 | NMDA Receptor | Weak Agonist | - | [4][9] |

Kd (dissociation constant) represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. IC50 is the concentration of an inhibitor where the response is reduced by half.

Signaling Pathways and a General Overview of Glutamate Receptors

To visualize the targets of this compound and its isomers, a diagram of the glutamate receptor family is presented below.

As L-AP4 is a potent agonist at group III mGluRs, understanding their canonical signaling pathway is essential. Group III mGluRs are typically presynaptic and are negatively coupled to adenylyl cyclase through a Gi/o protein.

Experimental Protocols

The characterization of compounds like this compound relies on a variety of experimental techniques. Below are detailed methodologies for two of the most common approaches.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through receptor channels and to study the effects of agonists and antagonists on synaptic currents.

Objective: To determine the effect of this compound or its isomers on glutamate receptor-mediated currents in neurons.

Materials:

-

Brain slice preparation or cultured neurons

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular pipette solution

-

Patch pipettes (borosilicate glass)

-

Micromanipulator and microscope

-

Patch-clamp amplifier and data acquisition system

-

This compound, D-AP4, L-AP4, and specific glutamate receptor agonists/antagonists

Protocol:

-

Preparation: Prepare acute brain slices or cultured neurons expressing the glutamate receptors of interest.

-

Solutions: Continuously perfuse the recording chamber with oxygenated aCSF. The intracellular solution, containing physiological ion concentrations and sometimes a fluorescent dye, is loaded into the patch pipette.

-

Patching: Under visual guidance, a patch pipette is brought into contact with the neuronal membrane. Gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing electrical access to the entire cell.

-

Recording: The neuron is voltage-clamped at a holding potential (e.g., -70 mV). Synaptic currents are evoked by electrical stimulation of afferent fibers or by brief application of agonists.

-

Pharmacology: A baseline of evoked currents is established. This compound, D-AP4, or L-AP4 is then bath-applied at various concentrations. Changes in the amplitude and kinetics of the synaptic currents are recorded.

-

Data Analysis: The recorded currents are analyzed to determine the effect of the applied compound. For antagonists, a dose-response curve can be generated to calculate the IC50.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki or Kd) of this compound and its isomers for specific glutamate receptor subtypes.

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest

-

Radiolabeled ligand (e.g., [3H]L-AP4) with high affinity for the target receptor

-

Unlabeled "cold" ligand (this compound, D-AP4, or L-AP4)

-

Incubation buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Protocol:

-

Membrane Preparation: Homogenize tissue or cells known to express the target receptor and prepare a membrane fraction by centrifugation.

-

Assay Setup: In a series of tubes, add a constant amount of the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound or its isomers).

-

Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand. A competition curve is generated, from which the IC50 (the concentration of unlabeled ligand that displaces 50% of the radiolabeled ligand) can be determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

The pharmacological profile of this compound is not that of a simple broad-spectrum antagonist. Instead, it is a compound with a dual personality, driven by the distinct actions of its D- and L-isomers. L-AP4 is a potent and selective agonist for group III mGluRs, a property that makes it a valuable tool for studying the roles of these receptors in synaptic transmission and plasticity. Conversely, D-AP4 exhibits antagonist properties, particularly at NMDA receptors. Researchers and drug development professionals using this compound should be acutely aware of this complex pharmacology. The choice between the racemic mixture and its isolated isomers will depend on the specific research question and the glutamate receptor subtypes being investigated. A thorough understanding of the quantitative data and the application of appropriate experimental methodologies, as outlined in this guide, are paramount for the accurate interpretation of experimental outcomes and the advancement of our knowledge of glutamatergic signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. acnp.org [acnp.org]

- 3. rndsystems.com [rndsystems.com]

- 4. L-AP4 | Group III mGlu receptor agonist | Hello Bio [hellobio.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

A Technical Guide to L-AP4: A Selective Group III Metabotropic Glutamate Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of L-2-amino-4-phosphonobutyric acid (L-AP4), a foundational pharmacological tool used in the study of the central nervous system. As a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), L-AP4 is instrumental in elucidating the roles of these receptors in synaptic transmission, neuronal excitability, and the pathophysiology of various neurological and psychiatric disorders.

Introduction to L-AP4 and Group III mGluRs

L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, acting on both ionotropic and metabotropic receptors.[1] Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors (GPCRs) that modulate synaptic transmission and cell excitability through second-messenger signaling pathways.[1] These receptors are classified into three groups based on sequence homology, pharmacology, and signal transduction mechanisms.[2][3]

L-AP4 is the prototypical orthosteric agonist for group III mGluRs, which includes mGluR4, mGluR6, mGluR7, and mGluR8.[1][4] This group of receptors is predominantly coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][6] Group III mGluRs are most often located on presynaptic terminals, where they function as auto- or heteroreceptors to inhibit the release of neurotransmitters, including glutamate and GABA.[5][7] This presynaptic inhibitory action makes them critical regulators of synaptic strength and potential targets for therapeutic intervention in conditions characterized by excessive glutamate transmission.[5]

Pharmacological Properties of L-AP4

L-AP4 exhibits selectivity for group III mGluRs over other mGluR groups and ionotropic glutamate receptors.[1] However, its potency varies significantly across the four subtypes within group III. It is most potent at mGluR4, mGluR6, and mGluR8, with significantly lower potency at mGluR7.[1]

The following table summarizes the half-maximal effective concentration (EC₅₀) values for L-AP4 at the different human or rat group III mGluR subtypes. Lower values are indicative of higher potency.

| Receptor Subtype | Reported EC₅₀ (μM) | Reference(s) |

| mGluR4 | 0.1 - 0.13 | [8] |

| mGluR6 | 1.0 - 2.4 | [8] |

| mGluR7 | 249 - 337 | [8] |

| mGluR8 | 0.29 | [8] |

Note: Potency values can vary based on the specific experimental system, cell type, and assay conditions employed.

Signaling Pathways of L-AP4 Action

The primary mechanism of action for L-AP4 is the activation of presynaptic group III mGluRs, which initiates a Gαi/o protein-mediated signaling cascade to inhibit neurotransmitter release.[4]

Primary Signaling Pathway: Upon binding of L-AP4, the associated Gαi/o protein is activated. The Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, which reduces the conversion of ATP to cAMP.[5] The Gβγ subunit can directly interact with and inhibit presynaptic voltage-gated calcium channels (VGCCs), reducing Ca²⁺ influx that is critical for synaptic vesicle fusion and neurotransmitter release.[4][9] This entire process is sensitive to pertussis toxin (PTX), confirming the involvement of a Gi/o protein.[4][9]

Caption: Primary signaling cascade following L-AP4 activation of group III mGluRs.

Secondary Signaling Pathways: In addition to the canonical pathway, activation of group III mGluRs can also engage other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[1][4] These pathways are crucial for modulating synaptic plasticity and other long-term cellular processes.[7]

Key Experimental Protocols

Characterizing the agonist properties of L-AP4 involves several standard pharmacological assays. The methodologies for two key in vitro assays are detailed below.

This assay is used to determine the binding affinity (Ki) of a compound like L-AP4 for its receptor by measuring its ability to compete with a known radiolabeled ligand.

Detailed Methodology:

-

Membrane Preparation:

-

Harvest cells expressing the target mGluR subtype or dissect the brain region of interest.

-

Homogenize the tissue or cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., via BCA assay), and store at -80°C.[10]

-

-

Binding Incubation:

-

In a 96-well plate, add the membrane preparation (e.g., 50-120 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]L-AP4), and varying concentrations of the unlabeled test compound (L-AP4 or other competitors).[10]

-

Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a saturating concentration of a non-labeled agonist.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]

-

-

Separation and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[10][11]

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[10]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding as a function of the log concentration of the competitor to generate a competition curve and determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]

-

Caption: General workflow for a competitive radioligand binding assay.

This is a functional assay that measures the activation of G-proteins following receptor agonism. It is used to determine the potency (EC₅₀) and efficacy (Emax) of an agonist like L-AP4.

Detailed Methodology:

-

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits. The amount of incorporated radioactivity is proportional to the level of G-protein activation.[12][13]

-

Membrane Preparation: Prepare cell membranes expressing the target mGluR subtype as described for the radioligand binding assay.

-

Binding Incubation:

-

In a 96-well plate, add the membrane preparation, GDP (to ensure binding is agonist-dependent), and varying concentrations of the agonist (L-AP4).

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes). Basal activity is measured in the absence of an agonist, and non-specific binding is determined in the presence of a large excess of unlabeled GTPγS.[14]

-

-

Separation and Counting:

-

Terminate the reaction by rapid filtration, similar to the radioligand binding assay.

-

Wash the filters with ice-cold buffer and measure the trapped [³⁵S] radioactivity using a scintillation counter.[12]

-

-

Data Analysis:

-

Subtract non-specific binding from all measurements.

-

Plot the specific [³⁵S]GTPγS binding against the log concentration of L-AP4.

-

Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (maximum efficacy relative to a standard agonist).[12]

-

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

Electrophysiological techniques, such as whole-cell voltage-clamp recordings from neurons, are used to measure the direct functional consequences of L-AP4 application on synaptic transmission.[4][9] By stimulating a presynaptic neuron and recording postsynaptic currents (PSCs) in a connected neuron, researchers can directly observe the inhibitory effect of L-AP4. Application of L-AP4 typically causes a reduction in the amplitude of evoked excitatory postsynaptic currents (EPSCs), consistent with its role in presynaptic inhibition.[4][8] This method allows for the study of L-AP4's effects in a physiologically relevant context.[9]

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 3. Therapeutic Potential of Metabotropic Glutamate Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]

- 9. jneurosci.org [jneurosci.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of DL-AP4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-2-amino-4-phosphonobutanoic acid (DL-AP4), a compound of significant interest in neuroscience research. This document details its chemical structure, synthesis, and mechanism of action, with a focus on its interaction with glutamate (B1630785) receptors.

Chemical Structure and Properties

This compound, also known as DL-2-amino-4-phosphonobutyric acid, is a racemic mixture of the D- and L-isomers of 2-amino-4-phosphonobutanoic acid. It is a structural analog of the neurotransmitter glutamate.

Chemical Structure:

-

Molecular Formula: C₄H₁₀NO₅P[1]

-

Molecular Weight: 183.10 g/mol [1]

-

IUPAC Name: (±)-2-amino-4-phosphonobutanoic acid[1]

-

CAS Number: 6323-99-5[2]

-

SMILES: C(CP(=O)(O)O)C(C(=O)O)N[1]

The structure features a chiral center at the alpha-carbon, an amino group, a carboxylic acid group, and a phosphonic acid group at the terminus of the four-carbon chain.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀NO₅P | [1] |

| Molecular Weight | 183.10 g/mol | [1] |

| Appearance | White solid | [3] |

| Melting Point | 225 °C | [4] |

| Solubility | Soluble in water (100mM for sodium salt) | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. Below is a composite experimental protocol based on established methodologies, including the Schöllkopf bis-lactim ether method (adapted for a racemic mixture) and hydrolysis.

Experimental Protocol: Synthesis of this compound

This protocol outlines a potential pathway for the synthesis of this compound.

Part 1: Formation of the Protected Glycine (B1666218) Precursor

A common strategy involves the alkylation of a protected glycine derivative. For a racemic synthesis, a non-chiral auxiliary would be used, or the chiral auxiliary would be omitted.

Materials:

-

Appropriate glycine derivative (e.g., diethyl acetamidomalonate)

-

(2-Bromoethyl)phosphonic acid diethyl ester

-

Sodium ethoxide

-

Hydrochloric acid

Procedure:

-

Alkylation: Diethyl acetamidomalonate is reacted with (2-bromoethyl)phosphonic acid diethyl ester in the presence of a base like sodium ethoxide in ethanol. This introduces the phosphonate-containing side chain.

-

Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic hydrolysis (e.g., refluxing with hydrochloric acid). This step removes the protecting groups (acetyl and ethyl esters) and leads to decarboxylation, yielding DL-2-amino-4-phosphonobutanoic acid. A reported method using hydrogen chloride for 8 hours with heating has achieved a yield of 70%.[5]

Part 2: Purification

Purification is crucial to obtain this compound of high purity. A two-step process involving ion-exchange chromatography followed by recrystallization is effective.[6]

Materials:

-

Crude this compound

-

Dowex 50W-X8 resin (or similar strong cation exchange resin)[6]

-

1 M Hydrochloric acid (HCl)[6]

-

1 M Sodium hydroxide (B78521) (NaOH)[6]

-

0.1 M to 2 M Ammonium (B1175870) hydroxide (NH₄OH) solutions[6]

-

Ethanol

-

Deionized water

Procedure:

-

Ion-Exchange Chromatography:

-

Resin Preparation: Wash the Dowex 50W-X8 resin sequentially with 1 M HCl, deionized water (until neutral), 1 M NaOH, and again with deionized water (until neutral).[6]

-

Sample Loading: Dissolve the crude this compound in a minimal amount of deionized water and adjust the pH to ~2 with HCl. Load this solution onto the prepared cation exchange column.[6]

-

Washing: Wash the column with deionized water to remove unbound impurities.[6]

-

Elution: Elute this compound from the column using a gradient of ammonium hydroxide (0.1 M to 2 M).[6] Collect fractions and monitor for the presence of the amino acid using a suitable method (e.g., TLC with ninhydrin (B49086) staining).

-

Pooling and Evaporation: Pool the fractions containing pure this compound and remove the solvent under reduced pressure.[6]

-

-

Recrystallization:

-

Dissolution: Dissolve the purified this compound from the previous step in a minimum amount of hot deionized water.[6]

-

Crystallization: Slowly add ethanol to the hot aqueous solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6]

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield pure this compound.[6]

-

Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Signaling Pathways and Mechanism of Action

This compound is a broad-spectrum glutamate receptor antagonist.[2] However, its L-isomer, L-AP4, is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are G-protein-coupled receptors (GPCRs) and are predominantly located on presynaptic terminals, where they act as autoreceptors to inhibit neurotransmitter release.

The activation of group III mGluRs by L-AP4 initiates a signaling cascade that is negatively coupled to adenylyl cyclase.[7] This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the G-protein activation, which is sensitive to pertussis toxin, leads to the inhibition of high-threshold voltage-gated calcium channels (VGCCs). The reduction in calcium influx into the presynaptic terminal is a key mechanism for the inhibition of neurotransmitter release.

Interestingly, this compound has also been shown to act as a partial co-agonist at the glycine site of NMDA receptors, with an EC₅₀ of 25 μM.[8]

L-AP4 Signaling Pathway at Presynaptic Group III mGluRs

Caption: Signaling pathway of L-AP4 at presynaptic group III mGluRs.

Quantitative Data

The following tables summarize key quantitative data for this compound and its L-isomer.

Pharmacological Data for this compound:

| Parameter | Value | Receptor/System | Reference |

| Kd | 66 μM | Glutamate binding (competitive inhibitor) | [2] |

| K_d | 2.5 μM | Antagonist at excitatory synapses (rat hippocampal slice) | [9] |

| EC₅₀ | 25 μM | Partial co-agonist at NMDA receptors | [8] |

Pharmacological Data for L-AP4:

| Parameter | Value | Receptor | Reference |

| EC₅₀ | 0.08 μM | mGluR4 | [9] |

| EC₅₀ | 0.1-0.13 μM | mGluR4 | [10] |

| EC₅₀ | 1.0-2.4 μM | mGluR6 | [10] |

| EC₅₀ | 249-337 μM | mGluR7 | [10] |

| EC₅₀ | 0.29 μM | mGluR8 | [10] |

Experimental Workflows

Patch-Clamp Electrophysiology to Study the Effect of L-AP4 on Synaptic Transmission

This workflow describes a typical experiment to measure the effect of L-AP4 on excitatory postsynaptic currents (EPSCs).

Caption: Workflow for a patch-clamp electrophysiology experiment with L-AP4.

This in-depth guide provides a solid foundation for researchers working with this compound, covering its fundamental chemistry, synthesis, and biological activity. The detailed protocols and compiled data serve as a valuable resource for designing and executing experiments in the field of neuroscience and drug development.

References

- 1. (±)-2-Amino-4-phosphonobutyric acid solid 20263-07-4 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Sodium salt | Glutamate receptor antagonist | Hello Bio [hellobio.com]

- 4. L-(+)-2-氨基-4-膦酰基丁酸 optical purity optical purity: ≥95% (HPLC, Marfey′s reagent) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-amino-4-phosphonobutyric acid synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. (2S)-2-amino-4-phosphonobutanoic acid | C4H10NO5P | CID 179394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-(+)-2-Amino-4-thiophosphonobutyric acid (L-thioAP4), a new potent agonist of group III metabotropic glutamate receptors: increased distal acidity affords enhanced potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Biochemicals - CAT N°: 29011 [bertin-bioreagent.com]

L-AP4 Receptor Binding Affinity and Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-amino-4-phosphonobutyric acid (L-AP4) is a pivotal pharmacological tool in the study of metabotropic glutamate (B1630785) receptors (mGluRs). As a selective agonist for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, L-AP4 has been instrumental in elucidating the physiological roles of these receptors in the central nervous system.[1] Group III mGluRs are G-protein coupled receptors (GPCRs) predominantly located on presynaptic terminals, where they act as autoreceptors and heteroreceptors to inhibit neurotransmitter release.[2] Their activation is primarily coupled to the inhibition of adenylyl cyclase through Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This technical guide provides a comprehensive overview of the binding affinity and kinetics of L-AP4 with its receptors, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways.

Data Presentation: L-AP4 Receptor Binding Affinity

The following tables summarize the quantitative data on the binding affinity of L-AP4 for various group III mGluR subtypes.

| Receptor Subtype | Ligand | Assay Type | Parameter | Value (µM) | Species/System | Reference(s) |

| mGluR4 | L-AP4 | Functional Assay | EC50 | 0.1 - 0.13 | Not Specified | [3][4] |

| mGluR4a | [3H]-L-AP4 | Radioligand Binding | Kd | 0.441 | Baby Hamster Kidney (BHK) cells | [5] |

| mGluR6 | L-AP4 | Functional Assay | EC50 | 1.0 - 2.4 | Not Specified | [3][4] |

| mGluR7 | L-AP4 | Functional Assay | EC50 | 170 - 337 | Not Specified | [3][4] |

| mGluR8 | L-AP4 | Functional Assay | EC50 | 0.29 | Not Specified | [3][4] |

Note: EC50 and Kd values can vary depending on the specific experimental conditions, including the cell type used, the radioligand, and the assay buffer components. The data presented here are for comparative purposes. While extensive data exists for binding affinity (EC50, Kd), specific kinetic parameters such as association (kon) and dissociation (koff) rates for L-AP4 at group III mGluRs are not widely reported in the literature.

Signaling Pathways and Experimental Workflows

Group III mGluR Signaling Pathway

Activation of group III mGluRs by an agonist like L-AP4 initiates a signaling cascade that leads to the inhibition of neurotransmitter release. These receptors are coupled to inhibitory G-proteins (Gi/o).[2] Upon agonist binding, the G-protein is activated, which in turn inhibits the enzyme adenylyl cyclase.[2] This leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).

Experimental Protocols

[³H]-L-AP4 Radioligand Binding Assay

This protocol describes a filtration-based radioligand binding assay to determine the affinity of unlabeled test compounds for group III mGluRs, or to determine the density of receptors in a given tissue preparation.

Workflow:

Materials:

-

Receptor Source: Membranes from cells expressing the mGluR subtype of interest (e.g., HEK293 or CHO cells) or tissue homogenates (e.g., rat brain).

-

Radioligand: [³H]-L-AP4.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Unlabeled L-AP4 (for determining non-specific binding) and other competing ligands.

-

Scintillation Cocktail.

-

96-well filter plates with glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine).

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). Aliquot and store at -80°C.

-

-

Assay Setup (for a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-L-AP4 (at a concentration near its Kd), and 100 µL of the membrane preparation (typically 10-50 µg of protein).

-

Non-specific Binding: Add 50 µL of a high concentration of unlabeled L-AP4 (e.g., 1 mM), 50 µL of [³H]-L-AP4, and 100 µL of the membrane preparation.

-

Competition Binding: Add 50 µL of varying concentrations of the test compound, 50 µL of [³H]-L-AP4, and 100 µL of the membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked filter plate using a vacuum manifold.

-

Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter mat.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

For competition assays, plot the percentage of specific binding against the log concentration of the test compound and fit the data using a sigmoidal dose-response curve to determine the IC₅₀.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

For saturation binding assays, plot specific binding against the concentration of [³H]-L-AP4 to determine the Kd and the maximum number of binding sites (Bmax).

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to mGluRs upon agonist stimulation. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Workflow:

Materials:

-

Receptor Source: Membranes from cells expressing the mGluR subtype of interest.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine 5'-diphosphate).

-

Agonist: L-AP4 and other test compounds.

-

Unlabeled GTPγS (for determining non-specific binding).

-

Scintillation Cocktail.

-

96-well filter plates with glass fiber filters (e.g., GF/B or GF/C).

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Follow the same procedure as for the radioligand binding assay.

-

-

Assay Setup (for a 96-well plate):

-

Prepare a master mix containing the membrane preparation (typically 5-20 µg of protein per well) and GDP (final concentration of 10-30 µM) in assay buffer.

-

Basal Binding: Add 50 µL of assay buffer and 50 µL of the master mix.

-

Agonist-stimulated Binding: Add 25 µL of varying concentrations of L-AP4, 25 µL of assay buffer, and 50 µL of the master mix.

-

Non-specific Binding: Add 25 µL of a high concentration of unlabeled GTPγS (e.g., 10 µM), 25 µL of the highest concentration of L-AP4, and 50 µL of the master mix.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration of 0.1-0.5 nM) to all wells.

-

Incubate the plate at 30°C for 60-90 minutes with gentle shaking.

-

-

Filtration and Washing:

-

Terminate the reaction by rapid filtration through the filter plate.

-

Wash the filters with 3-4 volumes of ice-cold wash buffer.

-

-

Scintillation Counting:

-

Dry the filter mat.

-

Add scintillation cocktail.

-

Count the radioactivity.

-

-

Data Analysis:

-

Calculate the specific agonist-stimulated binding by subtracting the basal binding from the agonist-stimulated binding.

-

Plot the percentage of stimulation over basal against the log concentration of L-AP4.

-

Fit the data using a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) of the agonist.

-

Conclusion

L-AP4 remains an indispensable tool for probing the function of group III metabotropic glutamate receptors. This guide provides a consolidated resource for understanding its binding characteristics and for performing key in vitro assays. The provided protocols and diagrams are intended to facilitate experimental design and data interpretation for researchers in both academic and industrial settings. While direct kinetic data for L-AP4 is scarce, the affinity and functional data, when combined with the robust experimental procedures outlined, provide a strong foundation for advancing our understanding of group III mGluR pharmacology and its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Expression of mRNAs of L-AP4-sensitive metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7) in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. Constitutive activity of metabotropic glutamate receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-AP4 in Synaptic Plasticity and Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-amino-4-phosphonobutyric acid (L-AP4) is a pivotal pharmacological tool in neuroscience research, serving as a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs).[1] These receptors, predominantly located presynaptically, are key modulators of synaptic transmission and plasticity. This technical guide provides an in-depth exploration of the role of L-AP4 in synaptic plasticity, with a particular focus on Long-Term Potentiation (LTP). It details the molecular mechanisms, signaling pathways, and experimental methodologies used to elucidate the effects of L-AP4, presenting quantitative data in a structured format and visualizing complex processes through diagrams. This document is intended to be a comprehensive resource for researchers and professionals in neuropharmacology and drug development.

Introduction to L-AP4 and Group III Metabotropic Glutamate Receptors

L-AP4 is a structural analog of the neurotransmitter glutamate and is distinguished by its selective agonist activity at group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[2][3] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating neuronal excitability and synaptic communication.[4] Unlike the ionotropic glutamate receptors (NMDA, AMPA, and kainate receptors) that form ion channels, mGluRs modulate synaptic transmission through second messenger systems.[5]

Group III mGluRs are typically found on presynaptic terminals, where they function as autoreceptors to inhibit the release of neurotransmitters, primarily glutamate.[4][6] This presynaptic inhibition is a fundamental mechanism for maintaining synaptic homeostasis and preventing excitotoxicity. The activation of these receptors by L-AP4 generally leads to a reduction in synaptic strength, making it a valuable compound for studying the processes that govern synaptic plasticity.[7]

Molecular Mechanism and Signaling Pathways of L-AP4

The action of L-AP4 is initiated by its binding to group III mGluRs, which are coupled to inhibitory G-proteins (Gαi/o).[4][8] This interaction triggers a cascade of intracellular events that ultimately leads to the suppression of neurotransmitter release. The primary signaling pathway involves the inhibition of adenylyl cyclase and the modulation of voltage-gated calcium channels (VGCCs).[4][9][10]

Upon activation by L-AP4, the Gαi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][10] Reduced cAMP levels, in turn, decrease the activity of Protein Kinase A (PKA), a key enzyme in many cellular processes, including the facilitation of neurotransmitter release.

Simultaneously, the Gβγ subunits of the activated G-protein can directly interact with and inhibit presynaptic VGCCs.[9] This inhibition reduces the influx of calcium ions (Ca2+) into the presynaptic terminal upon the arrival of an action potential, a critical step for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter exocytosis.[9][11] The combined effect of these pathways is a potent suppression of neurotransmitter release.

Caption: L-AP4 signaling pathway in the presynaptic terminal.

Role of L-AP4 in Synaptic Plasticity and LTP

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory.[12] Long-Term Potentiation (LTP) is a persistent enhancement of synaptic transmission resulting from high-frequency stimulation and is considered a primary cellular mechanism underlying learning and memory.[12][13]

Given its inhibitory effect on glutamate release, L-AP4 is a potent modulator of LTP. By activating presynaptic group III mGluRs, L-AP4 can suppress the induction and expression of LTP.[14][15] Studies have shown that the application of L-AP4 can reduce the magnitude of LTP in various brain regions, including the hippocampus.[14] This effect is attributed to the reduced glutamate release during the high-frequency stimulation used to induce LTP, which in turn limits the postsynaptic depolarization and calcium influx required for LTP induction.[14]

Quantitative Data on L-AP4 Effects

The following tables summarize quantitative data from various studies on the effects of L-AP4.

Table 1: Potency of L-AP4 at Group III mGluR Subtypes

| mGluR Subtype | EC50 (μM) | Reference |

| mGluR4 | 0.1 - 0.13 | [3][16] |

| mGluR6 | 1.0 - 2.4 | [3][16] |

| mGluR7 | 249 - 337 | [3][16] |

| mGluR8 | 0.29 | [3][16] |

Table 2: Effects of L-AP4 on Synaptic Transmission and LTP

| Brain Region | Experimental Model | L-AP4 Concentration | Effect | Reference |

| Hippocampus (CA1 and DG) | In vivo (freely-moving rats) | 40-80 mM/5 µL (i.c.v.) | Reduced amplitude of LTP | [14] |

| Olfactory Bulb | Cultured neurons | 30 µM | Reduced inward barium current by 23.6 ± 9.1% | [11] |

| Visual Cortex (Layers II/III, V, VI) | Brain slices | Not specified | Reduced EPSPs | [7] |

| Cerebellum | Brain slices (wild-type mice) | EC50 = 2.5 µM | Suppressed synaptic transmission | [6] |

Experimental Protocols for Studying L-AP4 Effects

Investigating the role of L-AP4 in synaptic plasticity and LTP involves a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the effect of L-AP4 on excitatory postsynaptic currents (EPSCs).[10]

Methodology:

-

Preparation: Prepare acute brain slices (e.g., from the hippocampus) or cultured primary neurons.

-

Recording Setup: Use a standard patch-clamp setup with a perfusion system. The external solution should be artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.

-

Recording Procedure:

-

Establish a whole-cell recording from a neuron.

-

Clamp the neuron at a holding potential of -70 mV.

-

Evoke EPSCs by stimulating nearby afferent fibers with a bipolar electrode.

-

Record a stable baseline of EPSCs for at least 5-10 minutes.

-

Bath-apply L-AP4 at the desired concentration (e.g., 10-100 µM).

-

Record the effect of L-AP4 on the EPSC amplitude for 10-15 minutes or until a stable effect is observed.

-

Wash out L-AP4 with aCSF and record the recovery of the EPSC amplitude.

-

-

Data Analysis:

-

Measure the amplitude of the EPSCs before, during, and after L-AP4 application.

-

Calculate the percentage of inhibition caused by L-AP4.

-

Caption: Experimental workflow for whole-cell patch-clamp recording.

In Vivo Microdialysis

This technique measures the effect of L-AP4 on neurotransmitter release in a specific brain region of a living animal.[10]

Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., the dorsal striatum).

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection:

-

Collect baseline dialysate samples to measure basal neurotransmitter levels.

-

Administer L-AP4 (e.g., via reverse dialysis through the probe or systemic injection).

-

Collect dialysate samples during and after L-AP4 administration.

-

-

Neurotransmitter Analysis: Analyze the concentration of the neurotransmitter of interest (e.g., glutamate) in the dialysate samples using techniques like high-performance liquid chromatography (HPLC).

-

Data Analysis: Compare the neurotransmitter levels before, during, and after L-AP4 treatment to determine its effect on release.

Conclusion

L-AP4 remains an indispensable tool for dissecting the complex roles of group III mGluRs in synaptic function. Its ability to selectively activate these presynaptic inhibitory receptors provides a powerful means to probe the mechanisms underlying synaptic plasticity and LTP. The inhibitory effects of L-AP4 on neurotransmitter release and LTP induction underscore the critical role of group III mGluRs in maintaining the balance of synaptic strength and preventing hyperexcitability. A thorough understanding of the molecular pathways and physiological effects of L-AP4, as detailed in this guide, is essential for researchers and drug development professionals aiming to modulate glutamatergic transmission for therapeutic benefit in a range of neurological and psychiatric disorders.

References

- 1. L-AP4 - Wikipedia [en.wikipedia.org]

- 2. Plasticity of Glutamate Synaptic Mechanisms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]

- 4. benchchem.com [benchchem.com]

- 5. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 6. Impaired Cerebellar Synaptic Plasticity and Motor Performance in Mice Lacking the mGluR4 Subtype of Metabotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The group III metabotropic glutamate receptor agonist, l-AP4, reduces EPSPs in some layers of rat visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Presynaptic Release-regulating Metabotropic Glutamate Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. jneurosci.org [jneurosci.org]

- 12. Long-term potentiation - Wikipedia [en.wikipedia.org]

- 13. Expression mechanisms underlying long-term potentiation: a postsynaptic view, 10 years on - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regional and developmental profile of modulation of hippocampal synaptic transmission and LTP by AP4-sensitive mGluRs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabotropic Glutamate Receptors in Alzheimer’s Disease Synaptic Dysfunction: Therapeutic Opportunities and Hope for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rndsystems.com [rndsystems.com]

An In-depth Technical Guide to the Pharmacology and Physiological Effects of DL-AP4

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-amino-4-phosphonobutyric acid (DL-AP4) is a racemic mixture containing the L- and D-isomers of AP4. This guide provides a comprehensive overview of the pharmacology and physiological effects of this compound, with a particular focus on the distinct activities of its enantiomers. The L-isomer, L-AP4, is a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), playing a crucial role in the modulation of synaptic transmission and neuronal excitability. The D-isomer, D-AP4, exhibits a different pharmacological profile, acting as a broad-spectrum antagonist at ionotropic glutamate receptors. This document details the mechanism of action, receptor binding affinities, and physiological effects of this compound and its isomers, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its actions are mediated by a diverse family of ionotropic and metabotropic receptors. This compound has been a valuable pharmacological tool for dissecting the roles of these receptors. While the racemic mixture has broad activity, its constituent enantiomers possess distinct and specific pharmacological properties. L-AP4 is a selective agonist for group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), which are G-protein coupled receptors (GPCRs) primarily involved in presynaptic inhibition.[1][2] In contrast, D-AP4 acts as a broad-spectrum antagonist of excitatory amino acid receptors.[3][4] Understanding the pharmacology of both isomers is critical for interpreting experimental results obtained using the racemic mixture and for the development of targeted therapeutics.

Pharmacology of this compound and its Isomers

Mechanism of Action

The pharmacological actions of this compound are a composite of the activities of its L- and D-isomers.

-

L-AP4: As a selective agonist for group III mGluRs, L-AP4 activates these presynaptic receptors, leading to the inhibition of neurotransmitter release.[1][2] This is primarily achieved through the activation of Gi/o proteins. The dissociated Gβγ subunits directly modulate the activity of voltage-gated calcium and potassium channels, while the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

-

D-AP4: This isomer acts as a broad-spectrum antagonist at ionotropic glutamate receptors, including NMDA receptors.[7] It also shows weak agonist activity at a specific quisqualate-sensitized site.[3][4]

Receptor Binding Affinities

The affinity of this compound and its isomers for various glutamate receptor subtypes has been determined through radioligand binding assays. The following tables summarize the available quantitative data.

Table 1: Binding Affinity (Kd) and Potency (EC50/IC50) of L-AP4 at Group III mGluRs

| Receptor Subtype | EC50/IC50 (µM) | Assay Type | Reference |

| mGluR4 | 0.1 - 0.13 | Functional Assay | [1][6][8] |

| mGluR6 | 1.0 - 2.4 | Functional Assay | [1][6][8] |

| mGluR7 | 249 - 337 | Functional Assay | [1][6][8] |

| mGluR8 | 0.29 | Functional Assay | [1][6][8] |

Table 2: Binding Affinity of DL-[3H]-APB

| Parameter | Value | Conditions | Reference |

| KD | 1.26 µM | Rat whole brain synaptic membranes, HEPES-KOH buffer with Cl- and Ca2+ |

Table 3: Antagonistic and Weak Agonist Activity of D-AP4

| Receptor/Site | Activity | IC50 (µM) | Reference |

| AMPA Receptor-stimulated 57Co2+ influx | Inhibition | ≥ 100 | [7] |

| Quisqualate-sensitized AP6 site | Agonist | Less potent than L-AP4 | [3][4] |

Physiological Effects

The activation of group III mGluRs by L-AP4 leads to a variety of physiological effects, primarily related to the modulation of synaptic transmission.

Inhibition of Synaptic Transmission

L-AP4 is a well-established synaptic depressant, reducing excitatory postsynaptic currents (EPSCs) in various brain regions.[1][2] This presynaptic inhibition is a consequence of the reduced influx of calcium through voltage-gated calcium channels, a direct effect of Gβγ subunit modulation.[9]

Table 4: Physiological Effects of L-AP4 on Synaptic Transmission

| Brain Region/Neuron Type | Effect | IC50/EC50 (µM) | Reference |

| Lateral Perforant Path (Hippocampus) | Inhibition of fEPSPs | 4.7 | [2] |

| Retinal ON Bipolar Cells | Abolishes light response | - | [10] |

| Retinal OFF Bipolar Cells | Reduction of dark current and OFF undershoot | - | |

| Cultured Olfactory Bulb Neurons | Inhibition of high-threshold calcium currents | - | [9] |

Modulation of Ion Channels

The Gβγ subunits released upon group III mGluR activation by L-AP4 directly interact with and modulate the activity of several ion channels.

-

Calcium Channels: Gβγ subunits, particularly Gβ1 and Gβ2, directly bind to the I-II loop and C-terminus of N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels, leading to their inhibition.[11][12][13] This is a primary mechanism for the reduction in neurotransmitter release.

-

Potassium Channels: Gβγ subunits can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability.[14][15] There is also evidence that L-AP4 can potentiate the activity of K2P2.1 (TREK-1) potassium channels.[11]

Regulation of Adenylyl Cyclase

The Gαi/o subunit of the G-protein activated by L-AP4 inhibits most isoforms of adenylyl cyclase (AC), leading to a decrease in intracellular cAMP levels.[5] Specifically, Gβγ subunits have been shown to inhibit AC isoforms 1, 3, and 8, while conditionally stimulating isoforms 2, 4, 5, 6, and 7 in the presence of activated Gαs.[1][5]

Neuroprotection and Other Effects

Activation of group III mGluRs by L-AP4 has been shown to have neuroprotective effects in models of excitotoxicity and brain injury. L-AP4 can also stimulate the survival of cerebellar granule cells in culture.[16] There is also evidence suggesting a potential, though less direct, link between group III mGluR activation and the MAPK/ERK signaling pathway.[17]

Signaling Pathways and Experimental Workflows

L-AP4 Signaling Pathway at Group III mGluRs

The following diagram illustrates the primary signaling cascade initiated by the binding of L-AP4 to a group III metabotropic glutamate receptor.

Experimental Workflow: Whole-Cell Voltage Clamp

This workflow outlines the key steps in assessing the effect of L-AP4 on synaptic currents using whole-cell patch-clamp electrophysiology.

Detailed Experimental Protocols

[3H]-L-AP4 Radioligand Binding Assay

This protocol describes a method for determining the binding affinity of compounds for group III mGluRs using [3H]-L-AP4.

Materials:

-

HEK293 cells transiently or stably expressing the mGluR subtype of interest (e.g., mGluR4).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

[3H]-L-AP4 (specific activity ~30-60 Ci/mmol).

-

Unlabeled L-glutamate for determining non-specific binding.

-

Test compounds.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the target mGluR.

-

Homogenize cells in ice-cold binding buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer.

-

50 µL of test compound at various concentrations or unlabeled L-glutamate (1 mM final concentration) for non-specific binding.

-

50 µL of [3H]-L-AP4 (final concentration ~30 nM).

-

50 µL of cell membrane preparation (50-100 µg of protein).

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding against the concentration of [3H]-L-AP4 to determine Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]-L-AP4 used.

-

Whole-Cell Voltage-Clamp Recording

This protocol outlines the procedure for recording synaptic currents from neurons in brain slices.

Materials:

-

Brain slices (e.g., hippocampus, 300-400 µm thick).

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal pipette solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.

-

Patch-clamp rig with an upright microscope, micromanipulators, amplifier, and data acquisition system.

-

Borosilicate glass pipettes (3-5 MΩ resistance).

Procedure:

-

Slice Preparation and Recovery:

-

Prepare brain slices in ice-cold, oxygenated aCSF.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

-

Identify a neuron for recording using differential interference contrast (DIC) optics.

-

Approach the neuron with a patch pipette filled with internal solution, applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).

-

Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV.

-

-

Data Acquisition:

-

Record a stable baseline of spontaneous or evoked excitatory postsynaptic currents (EPSCs) for 5-10 minutes.

-

To evoke EPSCs, place a stimulating electrode in the vicinity of the afferent fibers.

-

Bath-apply this compound or L-AP4 at the desired concentration.

-

Record the effect of the drug on EPSC amplitude and frequency.

-

Wash out the drug with aCSF and record the recovery of synaptic activity.

-

-

Data Analysis:

-

Measure the amplitude, frequency, and kinetics of EPSCs before, during, and after drug application.

-

Calculate the percentage of inhibition or potentiation caused by the drug.

-

Construct dose-response curves to determine the IC50 or EC50.

-

cAMP Accumulation Assay

This protocol describes a method to measure the inhibition of adenylyl cyclase activity by L-AP4.

Materials:

-

HEK293 cells expressing a group III mGluR.

-

Cell culture medium.

-

3-isobutyl-1-methylxanthine (IBMX).

-

L-AP4.

-

cAMP assay kit (e.g., ELISA-based or HTRF-based).

Procedure:

-

Cell Culture:

-

Plate cells in a 96-well plate and grow to ~90% confluency.

-

-

Assay:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with IBMX (a phosphodiesterase inhibitor, ~0.5 mM) for 15-30 minutes at 37°C.

-

Add L-AP4 at various concentrations and incubate for 15 minutes.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator, ~10 µM) for 15-30 minutes.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

-

cAMP Measurement:

-

Measure the cAMP concentration in each well using the chosen cAMP assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log of the L-AP4 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 of L-AP4 for the inhibition of forskolin-stimulated cAMP accumulation.

-

Conclusion